
Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane is a complex organic compound that features multiple functional groups, including amino, azide, and polyethylene glycol (PEG) chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane typically involves multi-step organic reactions. The process may start with the preparation of the core methane structure, followed by the introduction of azide and amino groups. The PEG4-ethoxymethyl chain is usually attached through etherification or similar reactions. Common reagents might include azidation agents, amines, and PEG derivatives. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of such complex compounds often requires scalable and efficient methods. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization. The goal is to achieve high throughput while maintaining the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane can undergo various chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro compounds.
Reduction: The azide groups can be reduced to amines.
Substitution: The amino and azide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of azide groups may yield nitro derivatives, while reduction may yield primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in bioconjugation and labeling of biomolecules due to its reactive functional groups.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane depends on its specific application. In bioconjugation, the azide groups can react with alkyne groups in a click chemistry reaction, forming stable triazole linkages. The PEG4-ethoxymethyl chain can enhance solubility and biocompatibility, making it suitable for biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amino-Tri-(Azide-PEG3-ethoxymethyl)-methane: Similar structure with a shorter PEG chain.
Amino-Tri-(Azide-PEG4-methoxymethyl)-methane: Similar structure with a different ether group.
Amino-Tri-(Azide-PEG4-ethoxymethyl)-ethane: Similar structure with an ethane core instead of methane.
Uniqueness
Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane is unique due to its specific combination of functional groups and the length of the PEG chain. This combination can provide distinct properties such as enhanced solubility, reactivity, and biocompatibility, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C43H83N13O18 |
|---|---|
Molekulargewicht |
1070.2 g/mol |
IUPAC-Name |
3-[2-amino-3-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propoxy]-N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C43H83N13O18/c44-43(37-72-10-1-40(57)48-4-13-60-19-25-66-31-34-69-28-22-63-16-7-51-54-45,38-73-11-2-41(58)49-5-14-61-20-26-67-32-35-70-29-23-64-17-8-52-55-46)39-74-12-3-42(59)50-6-15-62-21-27-68-33-36-71-30-24-65-18-9-53-56-47/h1-39,44H2,(H,48,57)(H,49,58)(H,50,59) |
InChI-Schlüssel |
QKMVIYBFPLWXOM-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCC(COCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])(COCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])N)C(=O)NCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


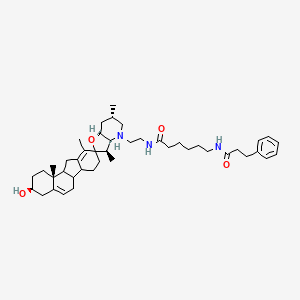

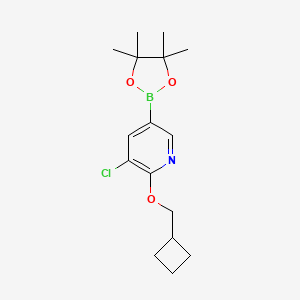

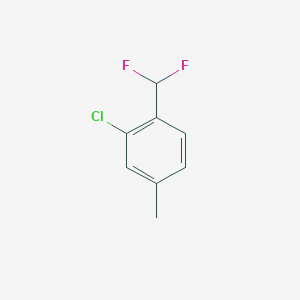


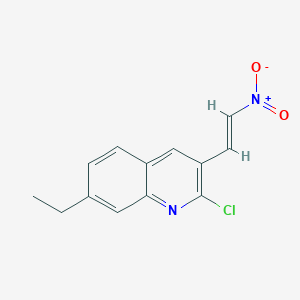
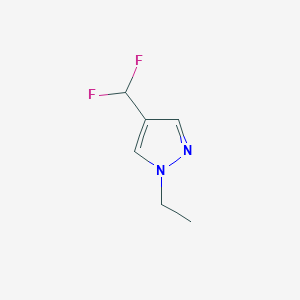
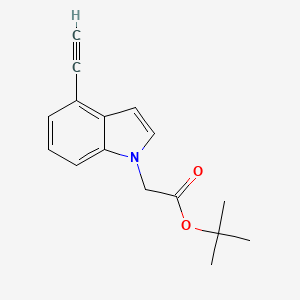
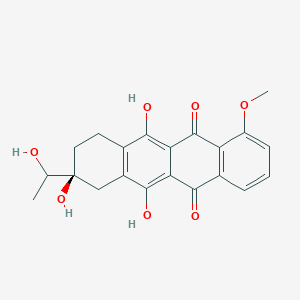


![Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15339399.png)
